molecular formula C12H21NO4 B2539859 N-Boc-(+/-)-ethyl-3-aminopent-4-enoate CAS No. 1335042-06-2

N-Boc-(+/-)-ethyl-3-aminopent-4-enoate

Cat. No.: B2539859
CAS No.: 1335042-06-2
M. Wt: 243.303
InChI Key: FABLKMAUEJPLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(+/-)-ethyl-3-aminopent-4-enoate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is widely used due to its stability under a variety of conditions and its ease of removal under acidic conditions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-ethyl-3-aminopent-4-enoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amines often employs continuous flow reactors with solid acid catalysts to enhance efficiency and productivity. For example, H-BEA zeolite can be used as a catalyst in THF to achieve high yields of Boc-protected amines .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-ethyl-3-aminopent-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols or amines, and substitution can yield various substituted amines or esters .

Scientific Research Applications

N-Boc-(+/-)-ethyl-3-aminopent-4-enoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: In the development of pharmaceuticals and drug delivery systems.

    Industry: In the production of fine chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-ethylamine
  • N-Boc-propylamine
  • N-Boc-butylamine

Uniqueness

N-Boc-(+/-)-ethyl-3-aminopent-4-enoate is unique due to its specific structure, which includes an ethyl group and a pent-4-enoate moiety. This structure provides distinct reactivity and stability compared to other Boc-protected amines .

Conclusion

This compound is a versatile compound used in various fields of scientific research and industry. Its stability and ease of removal make it an essential tool in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-9(8-10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABLKMAUEJPLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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